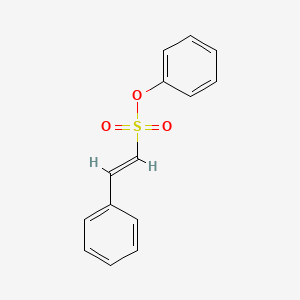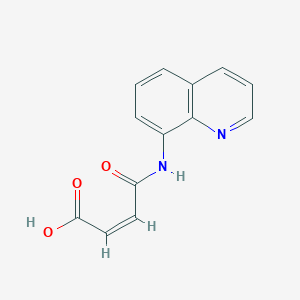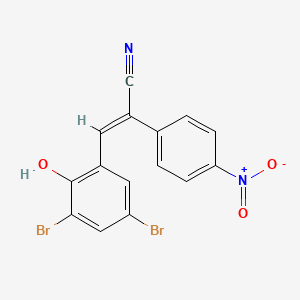
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Übersicht
Beschreibung
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as DBHANPAN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of acrylonitrile derivatives and has a unique combination of functional groups that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been suggested that the compound exerts its biological activity by inducing apoptosis in cancer cells and disrupting the cell membrane of pathogenic microorganisms.
Biochemical and Physiological Effects:
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is its ease of synthesis, which makes it readily available for further investigation. Additionally, the compound exhibits potent biological activities at relatively low concentrations, making it a promising candidate for drug development. However, one of the limitations of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile. One potential area of investigation is the development of novel drug formulations using 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a lead compound. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile and to identify its molecular targets. Moreover, investigations on the potential toxicity and safety of 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile are also necessary to evaluate its suitability for clinical use.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biological activities, including antimicrobial, antioxidant, and antitumor properties. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to possess potent antimicrobial activity against various pathogenic bacteria and fungi.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O3/c16-12-6-10(15(20)14(17)7-12)5-11(8-18)9-1-3-13(4-2-9)19(21)22/h1-7,20H/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUVRYBJVOJBOQ-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=C(C(=CC(=C2)Br)Br)O)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3749607.png)
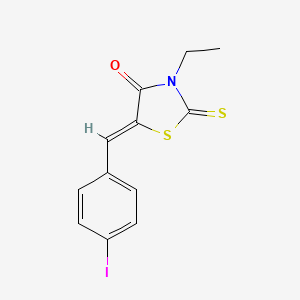


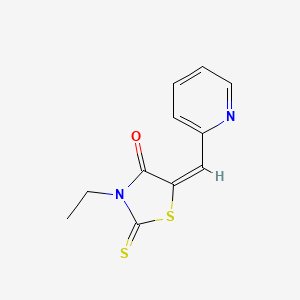
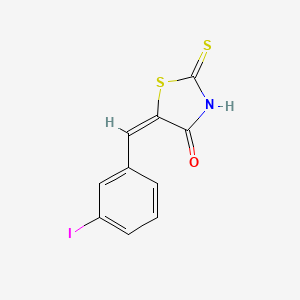
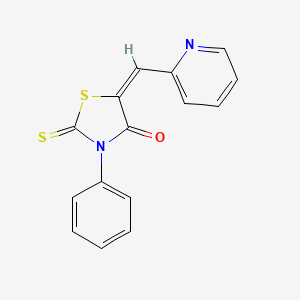
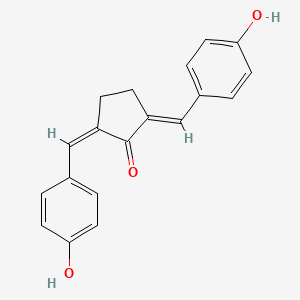
![1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]-3-buten-2-one](/img/structure/B3749661.png)


